molecular formula C15H13ClN2O3 B5888721 N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5888721
M. Wt: 304.73 g/mol
InChI Key: YXQAZZBQYRAKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide, commonly known as this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a complex process that involves several steps, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. The compound has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been shown to have antioxidant and anticancer properties. It has also been shown to have a positive effect on the immune system, increasing the production of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory and analgesic drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are many future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide. One area of research is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of research is the study of the compound's antioxidant and anticancer properties, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide involves a multistep process that begins with the reaction of 3-chloro-2-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-chloro-2-methylphenyl)-4-nitrobenzamide, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-13(16)3-2-4-14(10)17-15(19)9-11-5-7-12(8-6-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQAZZBQYRAKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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